5-(Methylsulfonyl)-2-nitrophenol
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Overview
Description
5-(Methylsulfonyl)-2-nitrophenol is an organic compound characterized by the presence of a methylsulfonyl group and a nitro group attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Methylsulfonyl)-2-nitrophenol typically involves the nitration of 5-(Methylsulfonyl)phenol. The reaction conditions for this process often include the use of concentrated nitric acid and sulfuric acid as catalysts. The reaction is carried out at low temperatures to control the rate of nitration and to prevent over-nitration.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(Methylsulfonyl)-2-nitrophenol undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions, forming ethers or esters.
Oxidation: The methylsulfonyl group can be oxidized to a sulfone group using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst, and ethanol as a solvent.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Oxidation: Potassium permanganate in an acidic medium.
Major Products Formed
Reduction: 5-(Methylsulfonyl)-2-aminophenol.
Substitution: Various ethers and esters depending on the substituents used.
Oxidation: 5-(Methylsulfonyl)-2-nitrosulfonylphenol.
Scientific Research Applications
5-(Methylsulfonyl)-2-nitrophenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-(Methylsulfonyl)-2-nitrophenol involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The methylsulfonyl group may enhance the compound’s solubility and stability, facilitating its interaction with target molecules.
Comparison with Similar Compounds
Similar Compounds
5-(Methylsulfonyl)-2-aminophenol: Similar structure but with an amino group instead of a nitro group.
5-(Methylsulfonyl)phenol: Lacks the nitro group, making it less reactive in certain chemical reactions.
2-Nitrophenol: Lacks the methylsulfonyl group, affecting its solubility and reactivity.
Uniqueness
5-(Methylsulfonyl)-2-nitrophenol is unique due to the presence of both the methylsulfonyl and nitro groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C7H7NO5S |
---|---|
Molecular Weight |
217.20 g/mol |
IUPAC Name |
5-methylsulfonyl-2-nitrophenol |
InChI |
InChI=1S/C7H7NO5S/c1-14(12,13)5-2-3-6(8(10)11)7(9)4-5/h2-4,9H,1H3 |
InChI Key |
WSJKVLQJHWBQMR-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C=C1)[N+](=O)[O-])O |
Origin of Product |
United States |
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